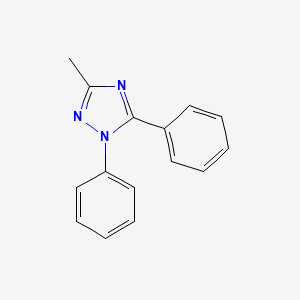![molecular formula C12H19NO2 B14650927 Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- CAS No. 52866-87-2](/img/structure/B14650927.png)
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is an organic compound with the molecular formula C11H17NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group and a tert-butyl peroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- typically involves the reaction of benzenamine with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: The tert-butyl peroxy group can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can target the nitrogen substituents, leading to the formation of simpler amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of halogenated benzenamines or other substituted derivatives.
Applications De Recherche Scientifique
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- involves its interaction with molecular targets through its reactive functional groups. The tert-butyl peroxy group can generate free radicals, which can initiate various chemical reactions. The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler derivative with two methyl groups on the nitrogen atom.
Benzenamine, N-(1,1-dimethylethyl)-N-methyl-: Similar structure but lacks the peroxy group.
Benzenamine, N-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group on the benzene ring in addition to the tert-butyl group.
Uniqueness
Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl- is unique due to the presence of the tert-butyl peroxy group, which imparts distinct reactivity and potential applications. This differentiates it from other benzenamine derivatives, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
52866-87-2 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
N-(tert-butylperoxymethyl)-N-methylaniline |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-14-10-13(4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
Clé InChI |
GAUOHPCOSNMDAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOCN(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
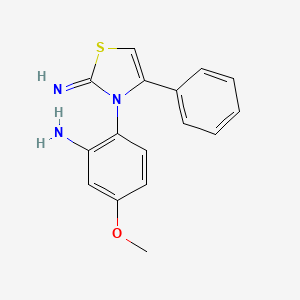
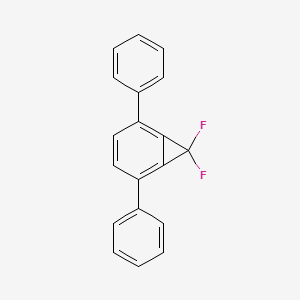
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
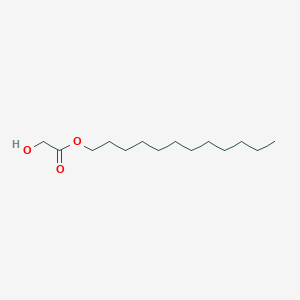
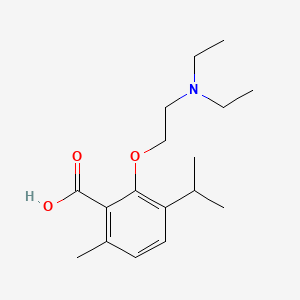
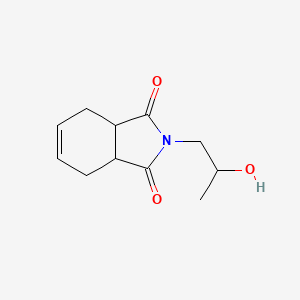

![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)



